molecular formula C11H16BNO2 B130382 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 181219-01-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B130382
M. Wt: 205.06 g/mol
InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is often used in the field of medicine and as a chemical intermediate .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 219.09 . The compound is insoluble in water .

Scientific Research Applications

Synthesis of DYRK1A Inhibitors

This compound is utilized in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in neurological diseases such as Down syndrome and Alzheimer’s disease .

Suzuki-Miyaura Cross-Coupling Reactions

It serves as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely used technique in organic chemistry. This reaction has significant applications in polymer science and is crucial in the synthesis of fine chemicals and pharmaceuticals .

Borylation Reactions

The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes with a palladium catalyst to form pinacol benzyl boronate. It’s also employed in hydroboration reactions of alkyl or aryl alkynes and alkenes using transition metal catalysts .

Synthesis of Conjugated Copolymers

It is a precursor in the synthesis of intermediates for generating conjugated copolymers, which are important materials for electronic devices due to their semiconducting properties .

Preparation of Fluorenylborolane

This compound is used to prepare fluorenylborolane, a reagent that can be further utilized in various organic synthesis processes .

Pharmaceutical Intermediates

As a versatile reagent, it finds application in the preparation of various pharmaceutical intermediates, contributing to the development of new drugs and therapies .

Safety And Hazards

This compound is classified as a hazard under GHS07. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTIETZTDSJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370418
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

181219-01-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
AC Kucuk, T Abe - Journal of Fluorine Chemistry, 2020 - Elsevier
Boron-based anion acceptors (AAs) have been used to dissociate MF salt (CsF) in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). Here, two boron-based compounds, …
Number of citations: 11 www.sciencedirect.com
AL Green - 2002 - library-archives.canada.ca
The range of commercially available aryl boronic acids is increasing due to the popularity of the Suzuki-Miyauri cross coupling reaction. However, pyridyl boronic acids are of limited …
Number of citations: 1 library-archives.canada.ca
Y Morimasa - 2021 - repository.kulib.kyoto-u.ac.jp
Catalytic diboration of alkynes with diboron reagents such as bis (pinacolato) diboron (1) provides stereoselective accesses to diborylalkenes. 1 Since the first report by Ishiyama, …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
HA AL-Fayaad, RG Siddique… - Australian Journal of …, 2020 - CSIRO Publishing
The synthesis of the extended dipyridyl ligand 4,4′-(2,5-dimethyl-1,4-phenylene)dipyridine (L) in an improved yield via the palladium catalysed Suzuki coupling of 4-(4,4,5,5-tetramethyl…
Number of citations: 1 www.publish.csiro.au
AC Kucuk, T Yamanaka, Y Yokoyama… - Journal of The …, 2021 - iopscience.iop.org
The effects of using low-cost inorganic fluoride salts (ie, KF or NaF) as fluoride sources in fluoride shuttle batteries (FSBs) on the electrochemical compatibility of BiF 3 electrodes are …
Number of citations: 8 iopscience.iop.org
M Kato, H Sano, T Kiyobayashi, M Yao - ChemSusChem, 2020 - Wiley Online Library
Many types of batteries have been proposed as next‐generation energy‐storage systems. One candidate is a rocking‐chair‐type “molecular ion battery” in which a molecular ion, …
Y Maegawa, S Inagaki - Dalton Transactions, 2015 - pubs.rsc.org
Heterogeneous catalysis for direct C–H borylation of arenes and heteroarenes in the combination of iridium (Ir) complex fixed on periodic mesoporous organosilica containing …
Number of citations: 72 pubs.rsc.org
J Read, IT Collie, M Nguyen-McCarty, C Lucaj… - Bioorganic & Medicinal …, 2019 - Elsevier
The TRAF2 and NCK interacting kinase (TNIK) has been proposed to play a role in cytoskeletal organization and synaptic plasticity and has been linked, among others, to neurological …
Number of citations: 6 www.sciencedirect.com
A Eizawa, K Arashiba, H Tanaka, A Konomi… - Dalton …, 2023 - pubs.rsc.org
Dimolybdenum complexes bearing 3,3′′′-(1,1′:3′,1′′:3′′,1′′′-quaterphenylene)-bridged pyridine-based PNP-type pincer ligand are designed and prepared according …
Number of citations: 3 pubs.rsc.org
L Wang, J Li, X Cui, Y Wu, Z Zhu… - Advanced Synthesis & …, 2010 - Wiley Online Library
The cyclopalladated ferrocenylimine I and its phosphine adducts IIa–f were prepared and evaluated in the borylation of aryl halides. The tricyclohexylphosphine adduct IIb exhibited …
Number of citations: 61 onlinelibrary.wiley.com

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